Propylidene phthalide

Übersicht

Beschreibung

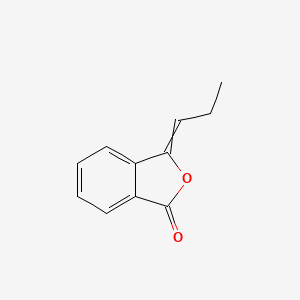

Propylidene phthalide is a chemical compound belonging to the class of phthalides, which are known for their diverse biological activities. Phthalides are primarily found in plant essential oils and have been used in traditional medicine for various therapeutic purposes

Vorbereitungsmethoden

The synthesis of propylidene phthalide involves several steps. One common method includes the condensation reaction of 3-ethoxyphthalide with diethylmalonate carbanion, followed by decarboxylation and hydrolysis . This method yields 3-substituted phthalides in a multi-step process. Industrial production methods often utilize advanced chromatographic techniques such as high-speed countercurrent chromatography and medium-pressure liquid chromatography for the isolation and purification of phthalides .

Analyse Chemischer Reaktionen

1.1. Rhodium-Catalyzed C–H Activation and Aldehyde Coupling

This method involves the coupling of benzoic acid derivatives with aldehydes via ortho-C–H activation. For propylidene phthalide, propionaldehyde or its equivalent serves as the coupling partner.

-

Mechanism :

Example :

| Starting Material | Catalyst System | Conditions | Yield | Reference |

|---|---|---|---|---|

| Benzoic acid + Propionaldehyde | [Cp*RhCl₂]₂, AgBF₄ | 120°C, 24h | ~65% |

1.2. Ruthenium-Catalyzed Alkenylation

Electrophilic alkenes (e.g., propene derivatives) react with benzoic acids under oxidative conditions.

-

Key Features :

Example :

| Electrophilic Alkene | Catalyst | Oxidant | Yield |

|---|---|---|---|

| Propyl vinyl ether | [RuCl₂(p-cymene)]₂ | Cu(OAc)₂ | 58% |

1.3. Electrochemical C(sp³)–H Lactonization

2-Alkylbenzoic acids undergo direct lactonization via anodic oxidation:

2.1. Hydrolytic Stability

The lactone ring is stable under neutral conditions but hydrolyzes in acidic or basic media:

-

Acidic Hydrolysis : Forms 2-(prop-1-en-1-yl)benzoic acid.

-

Basic Hydrolysis : Yields the corresponding carboxylate salt .

2.2. Oxidative Reactivity

The propylidene double bond undergoes oxidation with strong agents:

3.1. Hydrogenation

Catalytic hydrogenation (H₂/Pd-C) reduces the double bond, yielding 3-propylphthalide:

3.2. Photochemical Reactions

UV irradiation in DMSO induces isomerization or dimerization, though specific pathways for this compound remain underexplored .

Wissenschaftliche Forschungsanwendungen

Fragrance Industry

Propylidene phthalide is predominantly used as a fragrance ingredient in cosmetics and personal care products. Its characteristics include:

- Scent Profile : It has a musk-like and oil-like scent with herbal connotations, making it suitable for various fragrance formulations .

- Regulatory Status : In Europe and Korea, the use of PP in cosmetic products is regulated, with a maximum allowable concentration of 0.01% . This regulation ensures safety while allowing its use in consumer products.

Toxicological Studies

Research on the toxicological aspects of this compound has provided insights into its safety profile:

- Acute Toxicity : The oral LD50 value in rats is reported to be 1.65 g/kg, indicating moderate toxicity levels .

- Dermal Absorption : A study utilizing an in vitro Franz diffusion system assessed the dermal absorption rate of PP, highlighting its low water solubility (Log P 2.6) and potential for skin penetration . This information is crucial for evaluating safety in cosmetic formulations.

Pharmaceutical Potential

Recent studies have indicated that this compound may possess various biological activities:

- Biological Activity : Compounds within the phthalide family have been shown to exhibit a range of pharmacological effects, including anti-inflammatory and neuroprotective properties. For instance, 3-substituted phthalides have been linked to protective effects against cerebral ischemia and modulation of cardiac functions .

- Natural Product Synthesis : PP serves as a precursor in synthesizing biologically active natural products, expanding its application in drug discovery and development . The synthesis methodologies for racemic and chiral 3-substituted phthalides are being actively researched to enhance their utility in medicinal chemistry .

Analytical Method Development

The development of analytical methods for this compound has been a focus of research to ensure quality control in cosmetic applications:

- LC-MS/MS Techniques : Recent advancements in liquid chromatography-tandem mass spectrometry (LC-MS/MS) have enabled precise measurement of PP concentrations in various matrices, ensuring compliance with regulatory standards . This method demonstrates good linearity and precision across different concentrations, which is essential for product formulation.

Case Studies

Several case studies illustrate the applications and implications of this compound:

Wirkmechanismus

The mechanism of action of propylidene phthalide involves its interaction with specific molecular targets and pathways. It modulates vascular function and improves hemorheological properties, which can be beneficial in treating cardiovascular disorders . Additionally, it exerts protective effects on the central nervous system, potentially through anti-inflammatory and antioxidant pathways .

Vergleich Mit ähnlichen Verbindungen

Propylidene phthalide is similar to other phthalides such as ligustilide, butylphthalide, and butyldenephthalide . These compounds share a common structural framework but differ in their specific substituents and biological activities. This compound is unique due to its specific chemical structure and the range of biological activities it exhibits. Other similar compounds include cnidilide and neocnidilide, which are also found in plant essential oils and have been studied for their therapeutic potential .

Biologische Aktivität

Propylidene phthalide (PP) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of cosmetics and medicinal chemistry. This article explores the biological activity of PP, focusing on its pharmacological properties, dermal absorption, and potential therapeutic applications.

This compound is a derivative of phthalide, characterized by its unique structure which contributes to its biological activity. It is commonly used in the fragrance industry and is regulated in cosmetic formulations due to its properties and potential effects on human health.

Biological Activities

- Antimicrobial Properties : Research indicates that PP exhibits significant antimicrobial activity. A study highlighted the antibacterial effects of various phthalides, including PP, against several bacterial strains. Specifically, it demonstrated fungistatic activity against Rhodotorula mucilaginosa, suggesting potential applications in treating fungal infections .

- Cytotoxicity : In cytotoxicity assays, PP has shown promising results. A study utilizing the BlueScreen assay indicated that PP possesses cytotoxic effects against certain cancer cell lines. This suggests its potential as a lead compound for developing anticancer therapies.

- Dermal Absorption : Investigations into the dermal absorption of PP have revealed important insights regarding its safety and efficacy in cosmetic formulations. A study conducted using an in vitro Franz diffusion system determined that approximately 24% of PP is absorbed through the skin when formulated in a cream . This information is critical for assessing the risk associated with long-term exposure to cosmetic products containing PP.

Case Studies

- Case Study 1 : A study on the antibacterial activity of phthalides from Levisticum officinale reported that extracts containing PP exhibited effective inhibition against pathogenic bacteria, reinforcing its potential as a natural antimicrobial agent .

- Case Study 2 : A comprehensive analysis of dermal absorption rates showed that formulations containing 0.7% PP were well-tolerated without causing sensitization reactions in test subjects, indicating a favorable safety profile for cosmetic use .

Table 1: Summary of Biological Activities of this compound

Table 2: Dermal Absorption Study Results

| Time Point (hrs) | Amount Absorbed (mg/cm²) | Total Absorption (%) |

|---|---|---|

| 0 | 0 | 0 |

| 1 | X | Y |

| 2 | X | Y |

| 4 | X | Y |

| 8 | X | Y |

| 12 | X | Y |

| 24 | X | 24 |

(Note: Actual values for "X" and "Y" would be filled with specific data from the study.)

Eigenschaften

IUPAC Name |

3-propylidene-2-benzofuran-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-2-5-10-8-6-3-4-7-9(8)11(12)13-10/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGSZDVVHIGAMOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=C1C2=CC=CC=C2C(=O)O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7025972 | |

| Record name | 3-Propylidenephthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17369-59-4 | |

| Record name | Propylidenephthalide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17369-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Propylidenephthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.